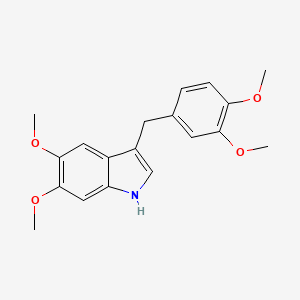
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole is a complex organic compound characterized by its indole core substituted with methoxy groups and a dimethoxybenzyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 5,6-dimethoxyindole.
Condensation Reaction: The first step often involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 5,6-dimethoxyindole in the presence of a base like sodium hydride or potassium carbonate.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the indole ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Acylated indole derivatives.
Applications De Recherche Scientifique
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Electronic Properties: In materials science, its electronic properties are influenced by the conjugation of the indole ring and the methoxy groups, affecting its conductivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1H-indole
- 5,6-Dimethoxy-2-methyl-1H-indole
- 3-(3,4-Dimethoxybenzyl)-1H-pyrrole
Uniqueness
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole is unique due to the specific arrangement of methoxy groups and the benzyl side chain, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions or specific electronic characteristics.
Propriétés
Numéro CAS |
6286-59-5 |
|---|---|
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-[(3,4-dimethoxyphenyl)methyl]-5,6-dimethoxy-1H-indole |
InChI |
InChI=1S/C19H21NO4/c1-21-16-6-5-12(8-17(16)22-2)7-13-11-20-15-10-19(24-4)18(23-3)9-14(13)15/h5-6,8-11,20H,7H2,1-4H3 |
Clé InChI |
NLARYFBIEUCCKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=CNC3=CC(=C(C=C32)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


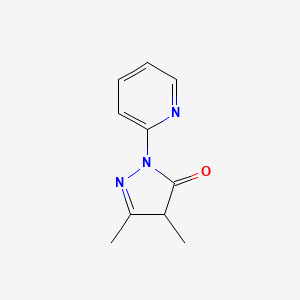
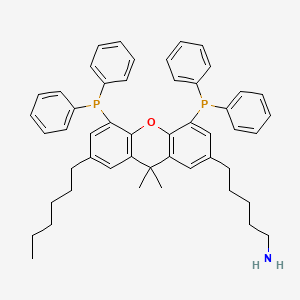


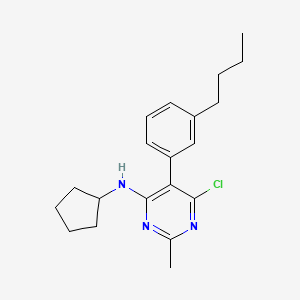


![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)

![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)

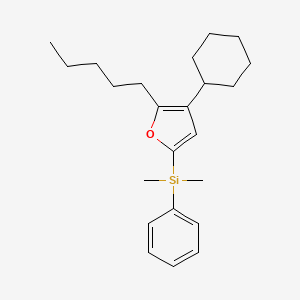

![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)
